1-((2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrol-3-yl)methyl)-1H-pyrrole-2,5-dione
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Overview
Description
Preparation Methods
The synthetic route typically includes the following steps :
Staudinger Reaction: This reaction is used to yield benzylic amine, which is then converted into M-TETPO in a two-step procedure.
Functionalization: The compound is functionalized with either a maleimide or an azide group, allowing for specific labeling of cysteines or noncanonical amino acids.
Chemical Reactions Analysis
M-TETPO undergoes several types of chemical reactions, including:
Reduction: The stability of M-TETPO against reduction is tested using sodium ascorbate.
Substitution: M-TETPO can be attached to proteins via stable linkage, making it suitable for site-directed spin labeling (SDSL) in EPR spectroscopy.
Scientific Research Applications
M-TETPO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Protein Structural Dynamics: M-TETPO is used in EPR spectroscopy to study the structural dynamics of proteins within living cells.
Protein-Protein Interactions: The compound helps in probing protein-protein interactions by providing detailed information about the conformational changes in proteins.
Mechanism of Action
M-TETPO exerts its effects through site-directed spin labeling combined with EPR spectroscopy. The compound’s nitroxide group interacts with paramagnetic species, enabling the study of protein dynamics and interactions directly inside cells . The maleimide functionality allows for specific attachment to cysteines, providing stable linkage for EPR analysis .
Comparison with Similar Compounds
M-TETPO is compared with other nitroxide-based spin labels such as M-TEIO, Az-TEIO, and M-Proxyl . The key differences include:
Resistance to Reduction: M-TETPO shows higher resistance to reduction compared to other spin labels, making it more suitable for in-cell studies.
Functional Groups: M-TETPO has distinct functional groups that allow for specific labeling of cysteines, providing unique advantages in protein labeling.
Similar compounds include:
- M-TEIO
- Az-TEIO
- M-Proxyl
M-TETPO stands out due to its enhanced stability and bioresistance, making it a valuable tool in the study of protein dynamics and interactions within cellular environments.
Properties
Molecular Formula |
C17H25N2O3- |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(2,2,5,5-tetraethyl-1-oxidopyrrol-3-yl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H25N2O3/c1-5-16(6-2)11-13(17(7-3,8-4)19(16)22)12-18-14(20)9-10-15(18)21/h9-11H,5-8,12H2,1-4H3/q-1 |
InChI Key |
UQOWSODFYBHSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(N1[O-])(CC)CC)CN2C(=O)C=CC2=O)CC |
Origin of Product |
United States |
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